2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone
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Overview
Description
2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone is a chemical compound with the molecular formula C8H5ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance efficiency and yield by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group activates the pyridine ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted pyridines with various functional groups.
Nucleophilic Substitution: Derivatives with different nucleophiles replacing the chlorine atom.
Oxidation and Reduction: Corresponding acids or alcohols depending on the reaction conditions.
Scientific Research Applications
2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor in various biochemical pathways. The compound can modulate the activity of enzymes by forming stable complexes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 2-Chloro-1-(2-chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone
Uniqueness
2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H5ClF3NO |
---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
2-chloro-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-6(14)5-1-2-7(13-4-5)8(10,11)12/h1-2,4H,3H2 |
InChI Key |
JMJBAADQMVAIDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CCl)C(F)(F)F |
Origin of Product |
United States |
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